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(1-ethynylcycloheptyl) N-methylcarbamate

Cat. No.: B13832771
M. Wt: 195.26 g/mol
InChI Key: NMZMCIFABSIDCO-UHFFFAOYSA-N
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Description

Overview of N-Methylcarbamate Chemical Architectures

N-methylcarbamates are a class of organic compounds derived from carbamic acid. meisenbaochem.com The core structure of an N-methylcarbamate consists of a methylamino group (-NHCH₃) attached to a carbonyl group (C=O), which is in turn linked to an oxygen atom. This functional group, R-O-C(=O)NHCH₃, is the defining feature of these molecules. The 'R' group can be a wide variety of alkyl or aryl substituents, leading to a vast array of different N-methylcarbamate compounds with diverse chemical and biological properties. sigmaaldrich.com

The general structure of N-methylcarbamates allows for significant variation. The nature of the 'R' group heavily influences the molecule's steric and electronic properties, which in turn dictates its biological activity. For instance, many N-methylcarbamate insecticides feature an aromatic or heterocyclic ring as the 'R' group. researchgate.net

General Structure Key Features Example Compound
R-O-C(=O)NHCH₃Carbamate (B1207046) ester linkage, N-methyl groupCarbaryl (B1668338)

Historical Context of N-Methylcarbamate Research

The study of N-methylcarbamates has a rich history, primarily driven by their application in agriculture as insecticides. wikipedia.org Research into these compounds surged in the mid-20th century, leading to the development of numerous commercial pesticides. nih.gov The primary mechanism of action for many of these insecticidal N-methylcarbamates is the inhibition of the enzyme acetylcholinesterase (AChE). google.com By reversibly carbamylating the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to overstimulation of the nervous system in insects. google.com

Beyond their use as pesticides, N-methylcarbamate moieties are also found in various pharmaceuticals, highlighting the versatility of this chemical scaffold in medicinal chemistry. sigmaaldrich.com

Structural Salience of (1-ethynylcycloheptyl) N-methylcarbamate within the Carbamate Class

Due to the absence of specific literature on this compound, a detailed analysis of its structural salience is not possible. However, a hypothetical consideration of its constituent parts can offer some insight into its potential chemical character.

The structure suggests the following key features:

N-methylcarbamate group: This functional group would be expected to be the primary determinant of its potential biological activity, likely as a cholinesterase inhibitor, similar to other members of this class.

Cycloheptyl ring: This seven-membered ring provides a bulky, lipophilic substituent. The size and conformational flexibility of the cycloheptyl group would distinguish it from more common carbamates containing smaller cycloalkyl or aromatic rings.

Ethynyl (B1212043) group: The presence of a carbon-carbon triple bond at the first position of the cycloheptyl ring is a notable feature. This group is linear and rigid, and it introduces electronic properties that could influence binding to biological targets. The ethynyl group is a known pharmacophore in some drug molecules.

A closely related and documented compound is Ethinamate, which is (1-ethynylcyclohexyl) carbamate. This compound has been used as a sedative-hypnotic. The structural similarity suggests that the cycloheptyl analogue might have activity within the central nervous system, but this is purely speculative.

Without experimental data, any further discussion on the specific chemical biology, synthesis, and structural significance of this compound would be conjectural and fall outside the scope of scientifically verified information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B13832771 (1-ethynylcycloheptyl) N-methylcarbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1-ethynylcycloheptyl) N-methylcarbamate

InChI

InChI=1S/C11H17NO2/c1-3-11(14-10(13)12-2)8-6-4-5-7-9-11/h1H,4-9H2,2H3,(H,12,13)

InChI Key

NMZMCIFABSIDCO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1(CCCCCC1)C#C

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies

Foundational Synthetic Routes for N-Methylcarbamate Compounds

The creation of the N-methylcarbamate functional group is a cornerstone of various organic syntheses. The methodologies to achieve this can be broadly categorized into carbamoylation protocols and alternative pathways for ester formation.

Carbamoylation Protocols

Carbamoylation, the process of introducing a carbamoyl (B1232498) group into a molecule, is a direct and widely employed method for synthesizing carbamates. The choice of reagent is critical and often depends on the substrate's reactivity and the desired reaction conditions.

Reaction with Isocyanates: The most common method for the synthesis of N-methylcarbamates is the reaction of an alcohol with methyl isocyanate. This reaction is typically catalyzed by a tertiary amine and proceeds readily with primary and secondary alcohols. For tertiary alcohols, such as the precursor to the title compound, the reaction can be more challenging due to steric hindrance.

Use of Phosgene (B1210022) Derivatives: Phosgene and its derivatives, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), are highly reactive reagents that can be used to synthesize carbamates. The alcohol is first treated with the phosgene derivative to form a chloroformate, which is then reacted with methylamine (B109427) to yield the N-methylcarbamate. This two-step process is effective but requires careful handling due to the high toxicity of phosgene and its analogues.

Carbamoyl Chlorides: N-methylcarbamoyl chloride can also be used to directly carbamoylate alcohols. This reagent offers a more direct route than using phosgene but can also be sensitive to moisture and requires careful handling.

Alternative Synthetic Pathways for Ester Formation

Beyond direct carbamoylation, several other strategies exist for the formation of the carbamate (B1207046) ester linkage. These methods often offer milder reaction conditions or avoid the use of highly toxic reagents.

Transcarbamoylation: This method involves the transfer of a carbamoyl group from one molecule to another. For instance, an alcohol can be reacted with a pre-existing carbamate, such as N-succinimidyl N-methylcarbamate, in the presence of a base to yield the desired carbamate product.

Use of Carbon Dioxide: "Green" chemistry approaches have been developed that utilize carbon dioxide as a C1 source. In these methods, an amine and an alcohol can be reacted in the presence of CO2 and a suitable catalyst to form the carbamate. This approach is environmentally friendly but may require optimization of catalysts and reaction conditions for specific substrates.

Rearrangement Reactions: Certain rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, can generate an isocyanate intermediate from a carboxylic acid derivative. This in-situ generated isocyanate can then be trapped by an alcohol to form a carbamate.

Targeted Synthesis of (1-ethynylcycloheptyl) N-methylcarbamate

The specific synthesis of this compound requires a two-stage approach: the synthesis of the precursor alcohol, 1-ethynylcycloheptanol, followed by the formation of the N-methylcarbamate linkage.

Precursor Synthesis: Ethynylcycloheptanol Intermediates

The key precursor for the title compound is 1-ethynylcycloheptanol. This tertiary acetylenic alcohol can be synthesized through the ethynylation of cycloheptanone (B156872). This reaction involves the addition of an acetylide anion to the carbonyl group of the ketone.

A common method for this transformation is the use of acetylene (B1199291) gas with a strong base, such as sodium amide or an organolithium reagent, in an inert solvent like liquid ammonia (B1221849) or tetrahydrofuran. The acetylide anion, generated in situ, acts as a nucleophile, attacking the electrophilic carbonyl carbon of cycloheptanone. Subsequent workup with a mild acid protonates the resulting alkoxide to yield 1-ethynylcycloheptanol.

ReactantsReagentsProduct
Cycloheptanone, AcetyleneSodium amide in liquid ammonia1-ethynylcycloheptanol
Cycloheptanone, Acetylenen-Butyllithium in THF1-ethynylcycloheptanol

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Specific N-Methylcarbamate Linkage Strategies

Once 1-ethynylcycloheptanol is obtained, the N-methylcarbamate group can be introduced. Given that 1-ethynylcycloheptanol is a tertiary alcohol, methods that can overcome steric hindrance are preferred.

Reaction with Methyl Isocyanate: The direct reaction of 1-ethynylcycloheptanol with methyl isocyanate in the presence of a suitable catalyst, such as a tin compound (e.g., dibutyltin (B87310) dilaurate) or a strong non-nucleophilic base, is a primary route. The catalyst activates the alcohol or the isocyanate, facilitating the nucleophilic attack of the sterically hindered tertiary hydroxyl group.

Phosgene-Mediated Synthesis: An alternative is the reaction of 1-ethynylcycloheptanol with triphosgene in the presence of a base like pyridine (B92270) to form the corresponding chloroformate. This intermediate is then reacted with methylamine to afford this compound. This method circumvents the direct reaction with the less reactive tertiary alcohol.

PrecursorReagent 1Reagent 2Product
1-ethynylcycloheptanolMethyl isocyanateDibutyltin dilaurateThis compound
1-ethynylcycloheptanolTriphosgene, PyridineMethylamineThis compound

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Design and Synthesis of Structural Analogues

The design and synthesis of structural analogues of this compound can provide valuable insights into structure-activity relationships for various applications. Analogues can be generated by modifying the cycloalkyl ring, the ethynyl (B1212043) group, or the N-methylcarbamate moiety.

Modification of the Cycloalkyl Ring: The seven-membered cycloheptyl ring can be replaced with other cyclic systems, such as cyclopentyl, cyclohexyl, or cyclooctyl rings. The synthesis of these analogues would follow a similar pathway, starting from the corresponding cycloalkanone. For example, reacting cyclohexanone (B45756) with an acetylide would yield 1-ethynylcyclohexanol, which can then be carbamoylated.

Modification of the Ethynyl Group: The terminal alkyne can be substituted with other groups. For instance, replacing the acetylenic proton with an alkyl group (e.g., a methyl or ethyl group) would yield analogues with an internal alkyne. This can be achieved by using the corresponding substituted acetylide in the initial addition to the cycloalkanone. Alternatively, the ethynyl group could be replaced entirely with other functionalities like a vinyl or ethyl group through hydrogenation of the triple bond in the precursor alcohol before carbamoylation.

Modification of the N-methylcarbamate Moiety: The N-methyl group can be replaced with other alkyl or aryl groups. This is achieved by using the appropriately substituted isocyanate (e.g., ethyl isocyanate, phenyl isocyanate) or amine (e.g., ethylamine, aniline) in the carbamoylation step. Furthermore, the carbamate oxygen can be replaced with a sulfur atom to generate the corresponding thiocarbamate, which would involve using a thiocarbonylating agent.

Point of ModificationExample of AnalogueSynthetic Precursor/Reagent Change
Cycloalkyl Ring(1-ethynylcyclohexyl) N-methylcarbamateCyclohexanone instead of cycloheptanone
Ethynyl Group(1-propynylcycloheptyl) N-methylcarbamatePropyne instead of acetylene
N-methylcarbamate Moiety(1-ethynylcycloheptyl) N-ethylcarbamateEthyl isocyanate instead of methyl isocyanate

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Modifications to the Cycloheptyl Ring System

The cycloheptyl ring serves as a scaffold, and its modification can significantly influence the molecule's conformational flexibility and lipophilicity. Various synthetic strategies can be employed to introduce functional groups or alter the ring structure itself.

One common approach involves the introduction of substituents at various positions on the cycloheptyl ring. This can be achieved through functionalization of a precursor, cycloheptanone, prior to the introduction of the ethynyl and N-methylcarbamate groups. For instance, alkylation or arylation at the alpha-position to the carbonyl can be accomplished using standard enolate chemistry. Subsequent conversion to the target molecule would yield derivatives with substituents on the cycloheptyl ring.

Another strategy involves the use of cycloheptane-containing building blocks that already possess desired functional groups. For example, a cycloheptanol (B1583049) with a substituent at a specific position could be a starting point for the synthesis. The introduction of heteroatoms, such as oxygen or nitrogen, into the ring system to form heterocyclic analogs is also a viable approach to significantly alter the compound's polarity and hydrogen bonding capabilities. researchgate.net

Furthermore, ring contraction or expansion methodologies, although synthetically challenging, could be explored to generate analogs with different ring sizes, such as cyclohexyl or cyclooctyl systems. These modifications would profoundly impact the spatial arrangement of the ethynyl and carbamate functionalities.

Table 1: Hypothetical Derivatives of this compound with Modifications to the Cycloheptyl Ring

Derivative NameModificationPotential Synthetic Approach
(1-ethynyl-2-methylcycloheptyl) N-methylcarbamateMethylation of the cycloheptyl ringα-methylation of cycloheptanone followed by ethynylation and carbamoylation.
(1-ethynyl-4-hydroxycycloheptyl) N-methylcarbamateIntroduction of a hydroxyl groupUtilization of a 4-hydroxycycloheptanone (B13994347) precursor in the synthetic route.
(1-ethynyl-4-oxacycloheptyl) N-methylcarbamateReplacement of a methylene (B1212753) with an oxygen atomSynthesis starting from a tetrahydrooxepine derivative.
(1-ethynylcyclohexyl) N-methylcarbamateRing contractionSynthesis from cyclohexanone.

Derivatization of the Ethynyl Moiety

The terminal alkyne, or ethynyl group, is a versatile functional handle for a wide array of chemical transformations. Its derivatization can lead to a diverse set of analogs with altered electronic and steric properties.

One of the most fundamental reactions of terminal alkynes is deprotonation to form an acetylide anion. This nucleophilic species can then react with various electrophiles. msu.edu For example, reaction with alkyl halides would lead to chain extension, producing longer alkyne chains. Treatment with aldehydes or ketones would result in the formation of propargyl alcohols.

The ethynyl group can also undergo addition reactions. masterorganicchemistry.comlibretexts.org Hydrohalogenation with one equivalent of HX (where X is a halogen) would yield a vinyl halide, while reaction with two equivalents would produce a geminal dihalide. libretexts.org Hydration of the alkyne, typically catalyzed by mercury salts, would lead to the formation of a methyl ketone through an enol intermediate. libretexts.org

Transition metal-catalyzed reactions provide a powerful toolkit for ethynyl group derivatization. For instance, the Sonogashira coupling allows for the connection of the terminal alkyne to aryl or vinyl halides, introducing aromatic or olefinic substituents. The Glaser coupling can be used to dimerize the alkyne, forming a 1,3-diyne. Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enables the facile formation of triazole rings, which can serve as important pharmacophores.

Table 2: Potential Derivatives from Reactions at the Ethynyl Moiety

Derivative NameReaction TypeReagents and Conditions
(1-(3-phenylprop-1-yn-1-yl)cycloheptyl) N-methylcarbamateSonogashira CouplingIodobenzene, Pd(PPh₃)₄, CuI, base
(1-(2-iodoethenyl)cycloheptyl) N-methylcarbamateHydroiodinationHI (1 equivalent)
(1-(1H-1,2,3-triazol-4-yl)cycloheptyl) N-methylcarbamateAzide-Alkyne CycloadditionAzide source (e.g., NaN₃), Cu(I) catalyst
(1-(2-oxopropyl)cycloheptyl) N-methylcarbamateHydrationH₂SO₄, H₂O, HgSO₄

Variations within the N-Methylcarbamate Functional Group

The methyl group on the nitrogen can be replaced with other alkyl or aryl substituents. This can be achieved through N-alkylation of a primary carbamate precursor or by using different amines in the initial carbamate formation step. researchgate.netepa.gov For instance, employing ethylamine instead of methylamine would yield the corresponding N-ethylcarbamate. A facile one-pot synthesis of N-alkyl carbamates can be achieved through a three-component coupling of a primary amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). acs.org

The carbamate oxygen can be replaced with sulfur to form a thiocarbamate. This bioisosteric replacement can alter the electronic properties and metabolic profile of the molecule. This can be accomplished by using a thiocarbonylating agent in the synthesis.

Furthermore, the entire N-methylcarbamate group can be replaced with other functional groups that may have similar steric and electronic properties, a strategy often employed in medicinal chemistry to improve pharmacokinetic profiles. Examples of such isosteres include amides, ureas, or sulfonamides. The synthesis of these analogs would require a divergent synthetic route starting from the 1-ethynylcycloheptanol intermediate.

Table 3: Illustrative Variations of the N-Methylcarbamate Group

Derivative NameModificationRationale for Modification
(1-ethynylcycloheptyl) N-ethylcarbamateN-ethyl substitutionAltering lipophilicity and metabolic stability.
(1-ethynylcycloheptyl) N-phenylcarbamateN-phenyl substitutionIntroducing aromatic interactions.
O-(1-ethynylcycloheptyl) N-methylthiocarbamateOxygen to sulfur substitutionBioisosteric replacement to modify electronic properties.
N-(1-ethynylcycloheptyl)acetamideCarbamate to amide replacementIsosteric replacement to alter hydrogen bonding and stability.

Molecular and Biochemical Interaction Mechanisms

Enzyme Interaction Profiles

The interaction of carbamates with enzymes, particularly cholinesterases, is a cornerstone of their biological activity. The following subsections detail the expected kinetic and mechanistic profiles for a compound like (1-ethynylcycloheptyl) N-methylcarbamate.

Reversible Inhibition Kinetics of Cholinesterase Enzymes

Carbamates are well-established inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition typically follows a three-step kinetic model, which includes the initial formation of a reversible enzyme-inhibitor complex.

The reaction can be represented as: E + IX reversible EIX -> EI + X

Where E is the enzyme, IX is the carbamate (B1207046) inhibitor, EIX is the reversible Michaelis-type complex, EI is the carbamoylated enzyme, and X is the leaving group (in this case, the ethynylcycloheptanol moiety).

Key kinetic parameters that would be determined experimentally include:

Ki (Inhibition Constant): This represents the dissociation constant of the initial reversible enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

k2 (Carbamoylation Rate Constant): This constant describes the rate at which the carbamoyl (B1232498) moiety is transferred from the inhibitor to the active site serine of the cholinesterase.

k3 (Decarbamoylation Rate Constant): This represents the rate of spontaneous hydrolysis of the carbamoylated enzyme, which regenerates the active enzyme.

Without experimental data, a data table for the specific kinetic constants of this compound cannot be generated.

Molecular Mechanisms of Carbamoylation and Decarbamoylation

The inhibitory action of N-methylcarbamates on cholinesterases is a result of the carbamoylation of a catalytically crucial serine residue within the enzyme's active site. This process mimics the initial steps of substrate hydrolysis (e.g., acetylcholine) but with a significantly slower regeneration step.

Carbamoylation:

The carbamate inhibitor binds to the active site of the cholinesterase.

The hydroxyl group of the active site serine acts as a nucleophile, attacking the carbonyl carbon of the carbamate.

This leads to the formation of a transient tetrahedral intermediate.

The leaving group is subsequently expelled, resulting in a stable, covalently bonded carbamoyl-enzyme conjugate.

Decarbamoylation: The carbamoylated enzyme is relatively stable compared to the acetylated enzyme formed during acetylcholine hydrolysis. The regeneration of the active enzyme occurs through the hydrolysis of the carbamoyl-enzyme bond, a process known as decarbamoylation. This step is the rate-limiting factor for enzyme turnover and is significantly slower than the deacetylation of acetylcholinesterase, leading to a prolonged inhibition of the enzyme. The rate of decarbamoylation is influenced by the nature of the N-substituents on the carbamoyl group.

Comparative Enzymatic Inhibition Studies of this compound

To understand the structure-activity relationship and the inhibitory potential of this compound, comparative studies with other known carbamate inhibitors would be essential. These studies would typically involve determining and comparing the inhibition constants (Ki, k2, and k3) for a panel of carbamates against both AChE and BChE.

A hypothetical comparative data table might look like this:

CompoundTarget EnzymeKi (µM)k2 (min-1)k3 (min-1)
This compoundAChEData not availableData not availableData not available
This compoundBChEData not availableData not availableData not available
PhysostigmineAChEReference ValueReference ValueReference Value
NeostigmineAChEReference ValueReference ValueReference Value
RivastigmineBChEReference ValueReference ValueReference Value

This table is for illustrative purposes only. No actual data for this compound is available.

Receptor Binding and Ligand-Target Interactions

Beyond enzymatic inhibition, the interaction of small molecules with various receptors is a critical aspect of their pharmacological profile.

Exploration of Potential Receptor Affinities in Research Models

To investigate the broader pharmacological profile of this compound, its binding affinity to a range of physiologically relevant receptors would need to be assessed. This is typically done using radioligand binding assays in in vitro research models, often utilizing cell lines expressing the target receptors or tissue homogenates.

Potential receptors of interest could include, but are not limited to:

Nicotinic acetylcholine receptors (nAChRs)

Muscarinic acetylcholine receptors (mAChRs)

GABAA receptors

NMDA receptors

Without experimental data, it is not possible to provide a table of receptor affinities for this compound.

Characterization of Binding Specificity and Selectivity

Following the initial screening for receptor affinities, the specificity and selectivity of this compound would be characterized. This involves comparing its binding affinity (Ki or IC50 values) across a panel of different receptor subtypes. A compound is considered selective if it exhibits a significantly higher affinity for one receptor subtype over others.

A hypothetical selectivity profile might be presented as follows:

Receptor SubtypeKi (nM)
nAChR α4β2Data not available
nAChR α7Data not available
mAChR M1Data not available
mAChR M2Data not available
GABAA (α1β2γ2)Data not available

This table is for illustrative purposes only. No actual data for this compound is available.

Computational Approaches to Ligand-Protein Dynamics

Computational methods are powerful tools for investigating the dynamic behavior of proteins and their interactions with ligands at an atomic level. royalsocietypublishing.org These approaches can provide deep insights into the conformational changes, binding pathways, and the energetics of protein-ligand interactions. royalsocietypublishing.org For a compound like this compound, these techniques would be invaluable in elucidating its inhibitory mechanism against acetylcholinesterase.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. mdpi.comthemedicon.com For this compound, docking studies would be employed to predict its binding pose within the active site of acetylcholinesterase. The active site of AChE is located at the bottom of a deep and narrow gorge, which is lined with aromatic residues. nih.govnih.govmdpi.com

In a hypothetical docking study, this compound would be positioned within the AChE active site gorge. The predicted interactions would likely involve:

Hydrogen Bonding: The carbamate moiety could form hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The cycloheptyl and ethynyl (B1212043) groups would likely engage in hydrophobic interactions with the aromatic residues lining the gorge, such as Trp86, Tyr337, and Phe337. royalsocietypublishing.orgmdpi.com

Pi-Pi Stacking: The ethynyl group could potentially participate in pi-pi stacking interactions with the aromatic rings of the active site residues. mdpi.com

Following molecular docking, molecular dynamics (MD) simulations would be used to study the dynamic behavior of the this compound-AChE complex over time. royalsocietypublishing.orgnih.gov MD simulations provide a more realistic representation of the biological system by simulating the movement of atoms and molecules. royalsocietypublishing.org A typical MD simulation for this complex would involve placing the docked structure in a simulated aqueous environment and observing its conformational changes over nanoseconds or even microseconds. royalsocietypublishing.orgbohrium.com

These simulations could reveal:

The stability of the predicted binding pose from docking.

The flexibility of the ligand and the protein upon binding.

The role of water molecules in mediating the interaction. acs.org

Key residues that are crucial for maintaining the stability of the complex.

Below is a hypothetical data table illustrating the kind of information that could be generated from a molecular docking and dynamics simulation study of this compound with acetylcholinesterase.

Computational MethodParameterHypothetical Finding for this compoundKey Interacting Residues (Hypothetical)
Molecular Docking Binding Affinity (kcal/mol)-8.5Trp86, Tyr124, Tyr337, Phe337
Hydrogen Bonds1 with Ser203Ser203
Hydrophobic InteractionsExtensive with the cycloheptyl ringTrp86, Tyr337, Phe337
Molecular Dynamics RMSD of Ligand (Å)1.2 (indicating stability)-
RMSF of Active Site (Å)Low fluctuations, suggesting a stable binding pocket-
Water Bridges1 stable water bridge mediating interaction with Glu202Glu202

Predictive modeling, often through quantitative structure-activity relationship (QSAR) studies and machine learning, can be used to forecast the binding modes and affinities of novel inhibitors. nih.govnih.gov These models are built using datasets of compounds with known inhibitory activities. nih.gov

For a series of compounds including this compound, a 3D-QSAR model could be developed to correlate the structural features of the molecules with their biological activity. nih.gov This would involve aligning the compounds and generating fields that represent their steric and electrostatic properties. The resulting model could then be used to predict the activity of new, untested compounds and to highlight which structural features are most important for potent inhibition.

Machine learning models, such as random forests or support vector machines, can also be trained on large datasets of known acetylcholinesterase inhibitors to predict the inhibitory potential of new molecules. royalsocietypublishing.orgacs.org These models can learn complex relationships between chemical structures and biological activity. nih.govacs.org A trained model could predict the likelihood of this compound being a potent AChE inhibitor based on its molecular fingerprints or descriptors.

A hypothetical workflow for predictive modeling of this compound could involve:

Data Collection: Assembling a dataset of carbamate inhibitors with their experimentally determined AChE inhibitory activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, including this compound.

Model Building: Training a QSAR or machine learning model on the dataset.

Prediction: Using the trained model to predict the inhibitory activity of this compound.

Binding Mode Analysis: Using the insights from the model to infer the likely binding mode and key interactions.

The following table illustrates the potential output of a predictive modeling study for this compound.

Modeling ApproachKey DescriptorPredicted Activity (IC50, µM)Implied Binding Mode Contribution
3D-QSAR (CoMFA) Steric Field Contribution0.5Favorable steric bulk from the cycloheptyl group in the active site.
Electrostatic Field ContributionElectronegative potential of the carbamate oxygen is crucial.
Machine Learning Molecular Fingerprint (ECFP4)0.8Substructures similar to known potent inhibitors are present.
AlogPOptimal lipophilicity for entering the active site gorge.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Structural Determinants of Biological Activity for N-Methylcarbamates

The N-methylcarbamate moiety is a well-established pharmacophore, primarily known for its role in the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system. nih.govresearchgate.net The biological action of these compounds stems from their structural similarity to the natural substrate, acetylcholine, allowing them to bind to the enzyme's active site. nih.gov The interaction involves the transfer of the carbamoyl (B1232498) group to a serine residue in the enzyme, a process known as carbamoylation, which inactivates the enzyme. researchgate.net

The key structural features of N-methylcarbamates that determine their biological activity include:

The Carbamate (B1207046) Group (-OC(O)N(CH₃)-): This group is the reactive center responsible for carbamoylating the target enzyme. Its planar structure and ability to act as both a hydrogen bond donor (the N-H) and acceptor (the carbonyl and ether oxygens) are critical for binding to the active site. acs.org The stability and reactivity of this group can be modulated by the electronic properties of the rest of the molecule. nih.gov

The N-Methyl Group: The methyl group attached to the nitrogen atom plays a crucial role in orienting the molecule within the binding site and can contribute to hydrophobic interactions.

The Leaving Group (Alcohol/Phenol (B47542) Moiety): In (1-ethynylcycloheptyl) N-methylcarbamate, the "(1-ethynylcycloheptyl)oxy" portion acts as the leaving group. The size, shape, and physicochemical properties of this group are paramount as they are primarily responsible for the initial binding affinity and selectivity for the target enzyme before the carbamoylation step occurs. eprajournals.com Varying the substituents at the termini of the carbamate group is a common strategy to modulate biological and pharmacokinetic properties. acs.orgnih.gov

Table 1: Role of Structural Components in N-Methylcarbamate Activity

Structural Component Role in Biological Activity
Carbamate Moiety Acts as the key pharmacophore; responsible for the carbamoylation of the target enzyme (e.g., serine residue in AChE). researchgate.net
Carbonyl Oxygen Participates in hydrogen bonding within the enzyme's active site, aiding in proper orientation and binding. acs.org
N-Methyl Group Contributes to binding affinity through hydrophobic interactions and influences the molecule's orientation.
Leaving Group Governs initial binding affinity and selectivity; its lipophilicity and steric profile determine the fit within the target's binding pocket. eprajournals.com

Influence of the Ethynyl (B1212043) Group on Molecular Recognition

The ethynyl group (–C≡CH) is a small, rigid, and linear functional group that can significantly influence a molecule's interaction with a biological target. Its presence on the cycloheptyl ring of this compound introduces specific properties:

Steric Profile: Its linear and rigid nature provides a defined vector extending from the cycloheptyl ring, which can probe narrow, specific channels within a binding pocket.

Electronic Interactions: The π-electron system of the triple bond can engage in non-covalent interactions, such as π-stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions.

Hydrogen Bonding: The terminal acetylenic proton is weakly acidic and can act as a hydrogen bond donor to a suitable acceptor atom (like oxygen or nitrogen) on a protein residue. nih.gov

Reactivity: The ethynyl group can also serve as a reactive handle for covalent bond formation with a target, making it a potential element for irreversible inhibitors.

The incorporation of an ethynyl group can therefore enhance binding affinity and selectivity by providing additional points of interaction that are not possible with simple alkyl or cycloalkyl groups.

Contribution of the Cycloheptyl Scaffold to Interaction Potency and Selectivity

Hydrophobic Interactions: The cycloheptyl ring is nonpolar and is expected to bind within a hydrophobic pocket of the target enzyme. The quality of this fit is a major determinant of binding affinity. A larger surface area compared to smaller rings (e.g., cyclopentyl, cyclohexyl) allows for more extensive van der Waals interactions.

Conformational Flexibility: Unlike rigid aromatic rings, the seven-membered cycloheptyl ring can adopt several low-energy conformations (e.g., chair, boat). This flexibility can allow the molecule to adapt its shape to optimize its fit within the binding site, a concept known as "induced fit." This can lead to higher binding potency.

Selectivity: The specific size and three-dimensional shape of the cycloheptyl ring can be a key determinant of selectivity. Target enzymes, even within the same family, often have differences in the size and shape of their binding pockets. A cycloheptyl ring might fit optimally in the target of interest while being too large or adopting an unfavorable conformation to fit well in off-target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict their inhibitory potency and guide the design of new, more effective molecules.

The first step in QSAR modeling is to generate a set of numerical parameters, or "descriptors," that characterize the structural, physicochemical, and electronic properties of each analogue. nih.gov For analogues of this compound, these descriptors would be calculated for each molecule in the series.

Descriptor Selection: A wide range of descriptors would be considered to capture the key structural variations. These are typically categorized as:

Physicochemical Descriptors: Parameters like logP (lipophilicity), molar refractivity (MR, related to volume and polarizability), and pKa.

Structural Descriptors: These include molecular weight, number of rotatable bonds, and counts of specific atoms or functional groups.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide detailed electronic information. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and partial atomic charges (e.g., the charge on the carbamate carbonyl carbon). nih.govnih.gov

Table 2: Potential Molecular Descriptors for QSAR Modeling

Descriptor Type Example Descriptor Property Represented
Lipophilic LogP Hydrophobicity and membrane permeability.
Steric Molar Refractivity (MR) Molecular volume and bulk.
Electronic Dipole Moment Polarity and charge distribution of the molecule.
Quantum Chemical E-LUMO Electron affinity; related to reactivity with nucleophiles. nih.gov
Quantum Chemical qC (carbonyl) Partial charge on the carbonyl carbon; relates to susceptibility to nucleophilic attack. nih.gov
Topological Wiener Index Molecular branching and compactness.

Model Development: Once descriptors are calculated, a statistical method is used to build the model. Multiple Linear Regression (MLR) is a common technique where the biological activity (e.g., log(1/IC₅₀)) is expressed as a linear combination of the most relevant descriptors. mdpi.com Genetic algorithms are often employed to select the subset of descriptors that results in the most statistically robust model. mdpi.com

A QSAR model is only useful if it is statistically sound and has predictive power for new compounds. Therefore, rigorous validation is essential. researchgate.net This involves both internal and external validation procedures.

Internal Validation: This process assesses the robustness of the model using the initial dataset. The most common method is Leave-One-Out (LOO) cross-validation, which generates the Q² (or Q²LOO) statistic. A high Q² value (typically > 0.5) indicates that the model is robust and not just a result of chance correlation. nih.govmdpi.com

External Validation: The model's true predictive power is tested using an external set of compounds (a "test set") that were not used in the model's development. The model's ability to predict the activity of these compounds is quantified by the external R² (R²ext) value. A high R²ext (typically > 0.6) indicates good predictive capacity. mdpi.com

Applicability Domain (AD): A crucial aspect of QSAR is defining its AD. This is the chemical space of molecules for which the model is expected to make reliable predictions. The AD is often visualized using a Williams plot, which helps to identify compounds for which predictions may be unreliable (outliers). mdpi.com

Table 3: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit of the model to the training data. > 0.6
Q²LOO (Cross-validation Coefficient) Measures the internal predictive ability of the model. nih.gov > 0.5
R²ext (External Validation Coefficient) Measures the predictive ability of the model on an external test set. mdpi.com > 0.6

Through a comprehensive SAR and QSAR analysis, the specific structural contributions of the N-methylcarbamate, ethynyl, and cycloheptyl moieties in this compound can be elucidated, providing a clear path for the rational design of analogues with enhanced biological activity.

Biotransformation and Metabolic Pathways in Research Models

In Vitro Metabolic Fate of (1-ethynylcycloheptyl) N-methylcarbamate

The transformation of this compound within a biological environment is a multifaceted process driven by a variety of enzymatic reactions. In vitro studies, which utilize isolated enzymes, cell cultures, or subcellular fractions, allow for a detailed examination of these metabolic pathways in a controlled setting. The primary routes of metabolism for N-methylcarbamates, and by extension, this compound, can be categorized into three main types of reactions: hydrolysis, oxidation, and conjugation.

Enzymatic Hydrolysis Pathways

The initial and often most significant step in the breakdown of many N-methylcarbamate compounds is the cleavage of the carbamate (B1207046) ester linkage. This reaction is primarily catalyzed by a class of enzymes known as carboxylesterases, which are abundant in the liver and other tissues. The hydrolysis of this compound would yield 1-ethynylcycloheptanol, methylamine (B109427), and carbon dioxide. This process effectively detoxifies the parent compound, as the resulting alcohol is generally less biologically active. The rate of hydrolysis can vary significantly between different N-methylcarbamate structures and the specific carboxylesterase isoenzymes involved.

Oxidative Biotransformation Mechanisms

In addition to hydrolysis, oxidative reactions play a crucial role in the metabolism of N-methylcarbamates. These reactions are predominantly carried out by the cytochrome P450 (CYP450) superfamily of enzymes, located mainly in the endoplasmic reticulum of liver cells. For this compound, several oxidative pathways are conceivable:

Hydroxylation of the Cycloheptyl Ring: The cycloheptyl group can undergo hydroxylation at various positions, leading to the formation of one or more hydroxylated metabolites. The exact position of hydroxylation is influenced by the steric and electronic properties of the ring and the specific CYP450 isozymes involved.

Oxidation of the Ethynyl (B1212043) Group: The carbon-carbon triple bond of the ethynyl group could also be a site for oxidation, potentially leading to the formation of various oxygenated products.

N-demethylation: The N-methyl group of the carbamate moiety can be removed through oxidative N-demethylation, a common metabolic pathway for many compounds containing this functional group. This would result in the formation of a primary carbamate metabolite.

These oxidative modifications increase the water solubility of the compound, facilitating its subsequent elimination from the biological system.

Conjugation Reactions in Isolated Biological Systems

Following hydrolysis or oxidation, the resulting metabolites often undergo conjugation reactions, also known as Phase II metabolism. These reactions involve the attachment of endogenous molecules to the metabolite, further increasing its water solubility and promoting its excretion. For the metabolites of this compound, the primary conjugation reactions would likely be:

Glucuronidation: The hydroxylated metabolites formed during oxidative biotransformation can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major pathway for the elimination of many xenobiotics.

Sulfation: The hydroxyl groups can also be sulfated by sulfotransferases (SULTs), forming sulfate (B86663) conjugates.

These conjugation reactions are essential for the complete detoxification and clearance of the compound and its metabolites.

Characterization and Identification of Primary and Secondary Metabolites

The identification of the specific chemical structures of metabolites is a critical step in understanding the biotransformation of a compound. This is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

For this compound, the expected primary metabolites would include:

1-ethynylcycloheptanol (from hydrolysis)

Hydroxylated derivatives of the parent compound

The N-demethylated carbamate

Secondary metabolites would then be the conjugated forms of these primary metabolites, such as glucuronide and sulfate conjugates. The relative abundance of each metabolite would depend on the specific in vitro system used and the rates of the various enzymatic reactions.

Below is an interactive data table summarizing the potential metabolites of this compound:

Metabolite Type Potential Metabolite Metabolic Pathway
Primary1-ethynylcycloheptanolHydrolysis
PrimaryHydroxy-(1-ethynylcycloheptyl) N-methylcarbamateOxidation (Hydroxylation)
Primary(1-ethynylcycloheptyl) N-H carbamateOxidation (N-demethylation)
Secondary1-ethynylcycloheptanol-glucuronideGlucuronidation
SecondaryHydroxy-(1-ethynylcycloheptyl) N-methylcarbamate-glucuronideGlucuronidation
Secondary1-ethynylcycloheptanol-sulfateSulfation
SecondaryHydroxy-(1-ethynylcycloheptyl) N-methylcarbamate-sulfateSulfation

Comparative Metabolic Profiles with Related N-Methylcarbamate Compounds

The metabolic pathways of this compound can be contextualized by comparing them to those of other well-studied N-methylcarbamate compounds, such as the insecticides carbaryl (B1668338) and carbofuran.

Carbaryl (1-naphthyl N-methylcarbamate): The metabolism of carbaryl is characterized by extensive ring hydroxylation on the naphthalene (B1677914) ring, followed by conjugation with glucuronic acid and sulfate. Hydrolysis of the carbamate ester linkage also occurs.

Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate): Carbofuran metabolism primarily involves oxidation of the furan (B31954) ring and hydroxylation of the N-methyl group.

While the specific sites of oxidation will differ due to the unique cycloheptyl and ethynyl moieties of this compound, the general principles of hydrolysis, oxidation, and conjugation are conserved across the N-methylcarbamate class. The lipophilicity and steric hindrance of the cycloheptyl group in this compound may influence its rate of metabolism compared to the aromatic ring systems of carbaryl and carbofuran.

Factors Modulating Biotransformation Rates in Controlled Experimental Systems

The rate at which this compound is metabolized in vitro can be influenced by a variety of factors. Understanding these modulators is crucial for extrapolating in vitro findings to in vivo situations.

Enzyme Concentration: The concentration of metabolizing enzymes, such as carboxylesterases and CYP450s, in the experimental system will directly affect the rate of biotransformation.

Cofactor Availability: Oxidative and conjugative reactions require specific cofactors (e.g., NADPH for CYP450s, UDPGA for UGTs). The availability of these cofactors can be a rate-limiting step.

Presence of Inhibitors or Inducers: The activity of metabolizing enzymes can be altered by the presence of other chemical compounds. Inhibitors can decrease the rate of metabolism by blocking the active site of the enzyme, while inducers can increase the rate by stimulating the synthesis of new enzyme molecules.

Substrate Concentration: The concentration of this compound itself can affect the rate of its metabolism, often following Michaelis-Menten kinetics.

pH and Temperature: As with all enzymatic reactions, the pH and temperature of the incubation medium can significantly impact the rate of biotransformation.

By systematically varying these factors in controlled experimental systems, researchers can gain a comprehensive understanding of the kinetics of this compound metabolism.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation and Quantification in Research Matrices

Chromatographic methods are essential for the separation and quantification of (1-ethynylcycloheptyl) N-methylcarbamate and its metabolites from complex biological or environmental samples. The choice between liquid and gas chromatography is often dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of many N-methylcarbamates due to their potential thermal lability. taylorfrancis.comresearchgate.net A reversed-phase HPLC method, using a C8 or C18 column, would be suitable for the separation of this compound and its more polar metabolites.

Detection methods for HPLC analysis of carbamates are varied:

UV Detection: As mentioned, the native UV absorbance of the compound is likely to be weak. s4science.at However, UV detection can be employed, especially for in-process monitoring where concentrations are high.

Fluorescence Detection: A highly sensitive and selective method for N-methylcarbamates involves post-column derivatization. s4science.atyoutube.com The separated analytes are hydrolyzed to methylamine (B109427), which then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. s4science.atyoutube.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer offers high selectivity and sensitivity, and provides structural information for metabolite identification. nih.gov ESI is a common ionization source for LC-MS analysis of carbamates. nih.gov

Typical HPLC Parameters for Carbamate (B1207046) Analysis

ParameterCondition
ColumnC18 or C8, 150 x 4.6 mm, 5 µm
Mobile PhaseGradient of water and acetonitrile (B52724) or methanol
Flow Rate0.8 - 1.2 mL/min
DetectionUV (220 nm), Fluorescence (Ex: 330 nm, Em: 465 nm) after post-column derivatization, or MS

While many carbamates are thermally labile, GC-MS can be a viable option, particularly if derivatization is employed to improve thermal stability and volatility. scispec.co.th However, direct injection of N-methylcarbamates can lead to degradation in the hot injector, often resulting in the formation of the corresponding phenol (B47542) or isocyanate. researchgate.net

To circumvent this, techniques such as cool on-column injection or the use of a programmable temperature vaporization (PTV) injector can minimize thermal degradation. scispec.co.th Alternatively, derivatization of the carbamate can be performed. For example, methylation of the carbamate nitrogen can increase thermal stability. scispec.co.th

GC-MS offers excellent chromatographic resolution and the mass spectrometer provides definitive identification. Electron ionization is typically used, and the resulting mass spectra, with their characteristic fragmentation patterns, can be used for library matching and structural confirmation. researchgate.net

Potential GC-MS Parameters for this compound Analysis

ParameterCondition
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
InjectionSplitless or Cool On-Column
Carrier GasHelium
Temperature ProgramInitial temp. ~70°C, ramp to ~300°C
DetectorMass Spectrometer (EI mode)

Enzymatic and Cell-Based Assays for Functional Characterization

The functional characterization of novel compounds is a cornerstone of chemical and pharmaceutical research. For a compound such as this compound, a comprehensive understanding of its biological activity is paramount. This is primarily achieved through a combination of enzymatic and cell-based assays. These assays provide critical insights into the compound's mechanism of action, potency, and selectivity.

N-methylcarbamates are a well-established class of compounds known for their inhibitory effects on cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.netacs.orgresearchgate.netmdpi.comnih.govmdpi.comresearchgate.net The primary mechanism of action involves the carbamylation of a serine residue within the active site of these enzymes, leading to their temporary inactivation. acs.orgresearchgate.netresearchgate.net Therefore, the functional characterization of this compound would logically commence with enzymatic assays to quantify its inhibitory activity against AChE and BChE.

A standard and widely utilized method for this purpose is the spectrophotometric Ellman's method. nih.govmdpi.com This assay measures the activity of cholinesterases by detecting the product of the enzymatic hydrolysis of a substrate, typically acetylthiocholine (B1193921) or butyrylthiocholine. In the presence of an inhibitor like this compound, the rate of this reaction decreases. The potency of the inhibitor is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.

The inhibitory activity of this compound would be assessed against both AChE and BChE to determine its selectivity. Some carbamates exhibit preferential inhibition of one enzyme over the other, which can have significant implications for their potential research applications. The results of such enzymatic assays are typically presented in a data table, as illustrated below.

Table 1: Hypothetical Inhibitory Activity of this compound against Cholinesterases Disclaimer: The following data is illustrative and serves as a representation of the expected results from enzymatic assays. Specific experimental data for this compound is not currently available in the published literature.

Target EnzymeParameterResult
Acetylcholinesterase (AChE)IC50Data not available in current literature
Butyrylcholinesterase (BChE)IC50Data not available in current literature

Following the initial enzymatic characterization, cell-based assays are employed to understand the compound's effects in a more biologically relevant context. These assays are crucial for assessing cytotoxicity and for further confirming the mechanism of action within a cellular environment. A common initial step is to evaluate the general cytotoxicity of the compound in a standard cell line, such as the human liver cancer cell line HepG2. mdpi.com This provides a measure of the compound's potential to cause cell death and helps in establishing a therapeutic window.

The cytotoxicity is typically determined using assays that measure cell viability, such as the MTT or MTS assay. Similar to the enzymatic assays, the results are often expressed as an IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

To further investigate the compound's selectivity, its cytotoxicity can be compared across different cell lines. For a compound with expected neurological activity, it would be pertinent to assess its cytotoxicity in neuronal cell lines. The ratio of the cytotoxic IC50 to the enzymatic IC50 provides a selectivity index, which is a valuable parameter for assessing the compound's potential for further research. A higher selectivity index indicates that the compound is more potent against its target enzyme than it is toxic to cells.

Table 2: Hypothetical Cytotoxicity Profile of this compound Disclaimer: The following data is illustrative and serves as a representation of the expected results from cell-based assays. Specific experimental data for this compound is not currently available in the published literature.

Cell LineParameterResult
HepG2 (Human Liver Carcinoma)IC50Data not available in current literature
SH-SY5Y (Human Neuroblastoma)IC50Data not available in current literature

Future Research Directions and Translational Perspectives

Development of (1-ethynylcycloheptyl) N-methylcarbamate as a Biochemical Probe

The presence of a terminal ethynyl (B1212043) group in this compound makes it an ideal candidate for development as a biochemical probe. This is primarily due to the ethynyl group's ability to participate in bioorthogonal "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) nih.govnih.gov. These reactions are highly specific and can occur in complex biological systems without interfering with native biochemical processes wikipedia.org.

A biochemical probe based on this compound would likely have two key components: the (1-cycloheptyl) N-methylcarbamate moiety, which would serve as the reactive group to target and covalently modify the active site of specific enzymes, and the ethynyl group, which would function as a handle for the attachment of reporter molecules such as fluorophores or biotin (B1667282) researchgate.netkinxcdn.com.

The cycloheptyl group could play a crucial role in modulating the probe's selectivity and binding affinity for its target enzymes. The size and lipophilicity of the cycloheptyl ring can influence how the molecule fits into an enzyme's active site, potentially leading to interactions with specific hydrophobic pockets and enhancing selectivity for certain enzymes over others pharmablock.com.

Table 1: Potential Reporter Groups for Ethynyl-Functionalized Biochemical Probes

Reporter GroupDetection MethodApplication
Fluorescein-azideFluorescence microscopy/spectroscopyCellular imaging of enzyme activity
Biotin-azideStreptavidin-based affinity purificationIdentification of enzyme targets from complex mixtures (proteomics)
Rhodamine-azideFluorescence imagingIn vivo imaging of enzyme localization and activity
18F-azidePositron Emission Tomography (PET)Non-invasive imaging of enzyme activity in living organisms researchgate.net

The development of such a probe would enable researchers to visualize the localization of target enzymes within cells, identify new enzymatic targets, and profile enzyme activity in various physiological and pathological states.

Exploration of Novel Enzyme Targets Beyond Cholinesterases

While N-methylcarbamates are well-known for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), their reactivity is not limited to these two enzymes researchgate.netnih.gov. The carbamate (B1207046) functional group is a general inhibitor of a large and diverse class of enzymes known as serine hydrolases nih.gov. These enzymes utilize a catalytically active serine residue in their active site to hydrolyze various substrates. The carbamate inhibitor acts by carbamylating this serine residue, rendering the enzyme inactive researchgate.netresearchgate.net.

Future research should therefore focus on screening this compound against a broad panel of serine hydrolases to identify novel targets. This could lead to the discovery of inhibitors for enzymes involved in a wide range of physiological processes and diseases.

Table 2: Potential Non-Cholinesterase Enzyme Targets for N-Methylcarbamates

Enzyme FamilySpecific ExamplesAssociated Diseases/Processes
LipasesMonoacylglycerol lipase (B570770) (MAGL), Fatty acid amide hydrolase (FAAH) nih.govNeurological disorders, pain, inflammation
ProteasesThrombin, ChymotrypsinBlood coagulation, digestion
EsterasesCarboxylesterases nih.govDrug metabolism, detoxification
PeptidasesDipeptidyl peptidase-4 (DPP-4)Type 2 diabetes

The cycloheptyl and ethynyl groups of the molecule could be systematically modified to optimize its potency and selectivity for newly identified enzyme targets. For instance, altering the size and stereochemistry of the cycloalkyl ring could enhance binding to the active sites of different serine hydrolases pharmablock.com.

Integration with Advanced Chemical Biology Techniques

The development of an ethynyl-functionalized probe from this compound would allow for its seamless integration with powerful chemical biology techniques, most notably Activity-Based Protein Profiling (ABPP) youtube.com. ABPP is a chemoproteomic strategy that uses reactive probes to assess the functional state of entire enzyme families directly in native biological systems youtube.com.

In a typical ABPP experiment, a biological sample (e.g., cell lysate, tissue homogenate, or even a living organism) would be treated with the ethynyl-carbamate probe. The probe would covalently label its active enzyme targets. Subsequently, a reporter molecule, such as a fluorescent dye or biotin attached to an azide, would be "clicked" onto the probe-labeled enzymes via CuAAC or SPAAC. This would allow for the visualization of active enzymes by fluorescence scanning of a gel or the enrichment and identification of these enzymes using mass spectrometry-based proteomics nih.govkinxcdn.com.

This approach could be used to:

Identify novel enzyme targets of this compound in an unbiased manner.

Profile the activity of target enzymes in different disease models, providing insights into their roles in pathology.

Assess the selectivity of the compound across the entire proteome, helping to identify potential off-target effects.

Theoretical Frameworks for Predicting N-Methylcarbamate Interactions

Computational chemistry and molecular modeling offer powerful tools to understand and predict the interactions of N-methylcarbamates with their enzyme targets at an atomic level nih.govacs.org. These theoretical frameworks can guide the rational design of more potent and selective inhibitors.

Molecular Docking simulations can be employed to predict the binding pose of this compound within the active site of a target enzyme chemrxiv.orgmdpi.com. This can help to identify key amino acid residues involved in inhibitor binding and suggest modifications to the inhibitor structure that could enhance these interactions. The cycloheptyl group, in particular, can be explored for its potential to form favorable van der Waals contacts within hydrophobic pockets of the active site pharmablock.com.

Quantum Mechanics (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the chemical reaction of carbamylation, where the N-methylcarbamate group is transferred to the active site serine residue nih.gov. These calculations can provide insights into the reaction mechanism and help to predict the reactivity of different carbamate derivatives. The electronic properties of the ethynyl group could also be investigated for its potential influence on the carbamylation reaction nih.gov.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the structural features of a series of carbamate inhibitors and their biological activity nih.gov. This can be used to predict the potency of new, unsynthesized derivatives of this compound and guide the synthetic efforts towards more active compounds.

Unexplored Research Niches for Ethynyl-Substituted Cycloalkyl Carbamates

The unique combination of an ethynyl group and a cycloalkyl moiety in this carbamate structure opens up several unexplored research avenues:

Dual-Target Inhibitors: The ethynylphenyl carbamates have been explored as dual-action agents with both anticholinesterase and anti-inflammatory activities nih.govnih.gov. A similar approach could be taken with ethynyl-substituted cycloalkyl carbamates to develop multi-target ligands for complex diseases like Alzheimer's disease, where both cholinergic dysfunction and neuroinflammation play a role researchgate.net.

Pro-drug Development: The carbamate linkage can be designed to be cleavable by specific enzymes, allowing for the targeted release of a pharmacologically active molecule nih.govresearchgate.net. An ethynyl-substituted cycloalkyl carbamate could be designed as a pro-drug that releases a therapeutic agent upon activation by an enzyme that is overexpressed in a particular disease state.

Materials Science Applications: The ability of the ethynyl group to participate in polymerization reactions could be exploited to incorporate these molecules into novel biomaterials. For example, they could be used to create enzyme-responsive hydrogels or surfaces with tailored biological activities.

Exploration of Cycloalkane Size: While cyclohexyl groups are common in medicinal chemistry, larger rings like cycloheptyl are less explored pharmablock.com. A systematic investigation into how the size and conformation of the cycloalkyl ring influence the potency and selectivity of ethynyl-substituted carbamate inhibitors could lead to the discovery of novel structure-activity relationships.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.